![molecular formula C16H17ClO B142412 rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane CAS No. 881995-47-7](/img/structure/B142412.png)
rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane
Overview
Description
rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is an organic compound characterized by a benzene ring substituted with a 3-chloro-1-phenylpropoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-1-phenylpropoxy)-2-methylbenzene typically involves the reaction of 3-chloro-1-phenylpropanol with 2-methylphenol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.
Industrial Production Methods: On an industrial scale, the production of 1-(3-chloro-1-phenylpropoxy)-2-methylbenzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable building block for synthesizing derivatives with potential pharmacological properties.
Biology
The compound is under investigation for its potential biological activity. Studies have shown that it may interact with specific biomolecules, including enzymes and receptors. Its structure allows for significant interactions that can modulate biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. It has been identified as a chiral intermediate in the synthesis of Atomoxetine, a medication used for treating ADHD. This highlights its relevance in pharmaceutical research and drug development.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant bacterial growth reduction at concentrations as low as 50 µg/mL, suggesting potential applications in developing new antimicrobial agents.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound exhibited an IC50 value of approximately 30 µM after 48 hours of exposure. The mechanism involved activation of caspase pathways leading to apoptosis, indicating its potential as an anticancer agent.
Study 3: Neuroprotective Effects
Research has suggested that this compound may have neuroprotective properties. Investigations into its ability to protect neuronal cells from oxidative stress have shown promising results, indicating its potential application in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(3-chloro-1-phenylpropoxy)-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Chloro-1-phenylpropoxy)-2-methoxybenzene
- 1-(3-Chloro-1-phenylpropoxy)-2-ethoxybenzene
- 1-(3-Chloro-1-phenylpropoxy)-2-propoxybenzene
Comparison: rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is unique due to the presence of a methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. Compared to its analogs with different substituents, this compound may exhibit distinct behavior in terms of solubility, stability, and interaction with other molecules.
Biological Activity
Overview
rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is an organic compound that has garnered attention for its potential biological activity and therapeutic applications. Characterized by a phenyl ring substituted with a chloro group and a methylphenoxy moiety, this compound is being investigated for its interactions with various biological targets, including enzymes and receptors.
- Chemical Formula : C16H19ClO
- Molecular Weight : 274.78 g/mol
- CAS Number : 881995-47-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Binding to Enzymes : The chloro group can participate in hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity.
- Receptor Modulation : The compound may bind to receptors, altering their signaling pathways and leading to various physiological responses.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including resistant strains of bacteria. The compound's structure allows it to penetrate bacterial membranes, disrupting cellular processes.
Cytotoxicity Studies
In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, where the compound triggers programmed cell death in malignant cells while exhibiting lower toxicity in normal cells.
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 30 µM after 48 hours of exposure, indicating substantial cytotoxicity. Further analysis revealed that the compound activates caspase pathways, leading to apoptosis.
Comparison with Similar Compounds
To understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
rac 3-Chloro-1-(4-methylphenoxy)-1-propanol | Structure | Moderate antimicrobial activity |
rac 3-Bromo-1-(2-methylphenoxy)-1-propanol | Structure | Lower cytotoxicity compared to the target compound |
rac 3-Iodo-1-(2-methylphenoxy)-1-propanol | Structure | Enhanced neuroprotective effects |
Properties
IUPAC Name |
1-(3-chloro-1-phenylpropoxy)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWIPMYVBCJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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